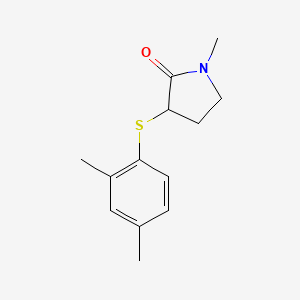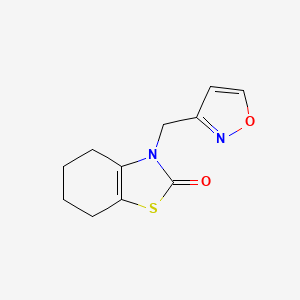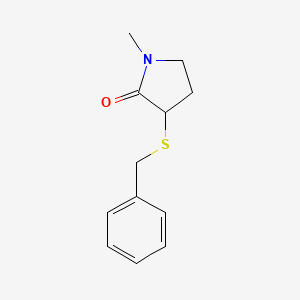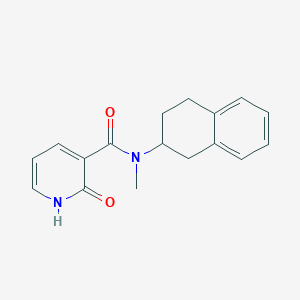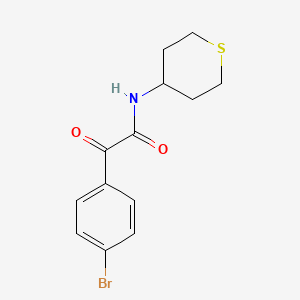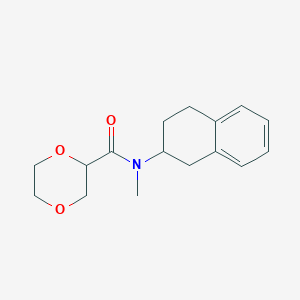
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor agonists. It is a highly selective agonist of the delta opioid receptor, which is one of the three major types of opioid receptors in the human body. TAN-67 has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
Mecanismo De Acción
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide exerts its pharmacological effects by selectively activating the delta opioid receptor, which is widely distributed throughout the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other physiological effects. This compound has been shown to have a higher affinity and selectivity for the delta opioid receptor compared to other opioid receptors, such as mu and kappa receptors.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and antitussive effects. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in various inflammatory and autoimmune disorders. This compound has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide for laboratory experiments is its high selectivity for the delta opioid receptor, which allows for more precise and specific pharmacological studies. It also has a low potential for abuse and dependence, which makes it a safer and more ethical choice for animal studies. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for the research and development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide. One of the most promising areas is the development of new opioid analgesics that have a lower potential for abuse and dependence compared to traditional opioids. This compound may also have potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Further studies are needed to elucidate the full pharmacological and therapeutic potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide involves several steps, starting from the reaction of 1,2,3,4-tetrahydronaphthalene with N-methylmorpholine-N-oxide to form the corresponding N-oxide derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 1,4-dioxane-2-carboxylic acid chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. In preclinical studies, this compound has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. It has also been shown to have anti-addictive effects in animal models of drug addiction, such as cocaine and morphine.
Propiedades
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(16(18)15-11-19-8-9-20-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVEMZDFFNMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
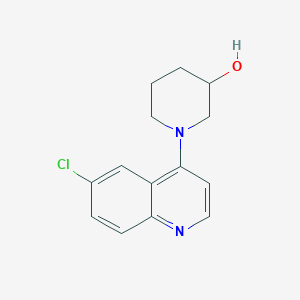
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
